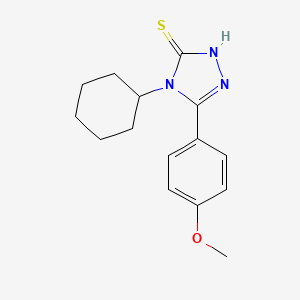

4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

描述

Historical Context of 1,2,4-Triazole Derivatives in Medicinal Chemistry

The development of 1,2,4-triazole derivatives in medicinal chemistry traces its origins to the pioneering work of Bladin in 1885, who first synthesized and named the triazole ring system. This five-membered heterocyclic aromatic compound contains three nitrogen atoms positioned at the 1-, 2-, and 4-positions, creating a unique electronic environment that imparts exceptional stability and biological activity. The molecular formula C2H3N3 represents the fundamental triazole nucleus, which serves as a versatile scaffold for pharmaceutical development.

The breakthrough in triazole-based therapeutics occurred in 1944 with the discovery of antifungal activities in azole derivatives, leading to the subsequent development of clinically significant medications. This discovery catalyzed extensive research efforts that culminated in the development of fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole, all of which contain the 1,2,4-triazole pharmacophore. The mechanism of antifungal action involves inhibition of ergosterol synthesis through blocking of cytochrome P450-dependent enzyme CYP 51, where the triazole ring coordinates with the heme iron of the cytochrome P450 enzyme.

The 1,2,4-triazole nucleus exhibits remarkable chemical stability due to its aromatic nature, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers. This structural rigidity contributes to the metabolic stability of triazole-containing drugs, making them resistant to enzymatic degradation and enhancing their pharmacological profiles. The amphoteric nature of 1,2,4-triazole, with pKa values of 2.45 for the triazolium cation and 10.26 for the neutral molecule, allows for diverse intermolecular interactions in biological systems.

Contemporary pharmaceutical research has expanded the application of 1,2,4-triazoles beyond antifungal agents to include anticancer, antimicrobial, antitubercular, and hypoglycemic properties. The triazole scaffold serves as an important pharmacophore by interacting with biological receptors through hydrogen bonding, dipole interactions, and its inherent rigidity and solubility characteristics. Modern synthesis techniques have facilitated the development of numerous triazole derivatives, with over 100 triazole-containing compounds currently in various stages of clinical development.

Structural Significance of Cyclohexyl and Methoxyphenyl Substituents

The cyclohexyl substituent in this compound represents a strategic structural modification that significantly influences the compound's physicochemical and biological properties. Cyclohexyl groups function as three-dimensional bioisosteres for various molecular fragments, offering distinct advantages in drug design through their conformational rigidity and hydrophobic character. As a bioisostere for the planar phenyl group, the cyclohexyl substituent provides a three-dimensional architecture that potentially offers enhanced contact points with target proteins.

The cyclohexyl moiety serves multiple functions in pharmaceutical compounds, including acting as a bioisostere for tert-butyl groups in deeper hydrophilic protein pockets and providing improved binding affinity through reduced conformational entropy. The rigid cyclohexane ring system constrains molecular flexibility compared to linear alkyl chains, potentially leading to enhanced selectivity and potency in biological interactions. This concept has been demonstrated in the discovery of venetoclax, where cyclohexyl substitution played a crucial role in optimizing the compound's anticancer activity.

Research has demonstrated that compounds bearing cyclohexyl substituents exhibit enhanced anticancer activity, particularly in diiron vinyliminium complexes where cyclohexyl groups contributed to improved selectivity towards cancer cells. The three-dimensional nature of the cyclohexyl group facilitates unique spatial interactions with biological targets that are not achievable with planar aromatic substituents. Furthermore, cyclohexyl groups contribute to the lipophilic character of molecules, influencing their membrane permeability and tissue distribution profiles.

The 4-methoxyphenyl substituent contributes significant electronic and steric effects to the overall molecular architecture of the compound. Methoxy groups are electron-donating substituents that increase the electron density of the phenyl ring through resonance effects, potentially enhancing the compound's ability to participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites. The position of the methoxy group at the para position (4-position) of the phenyl ring maximizes its electronic influence on the aromatic system.

Research on methoxyphenyl-containing compounds has revealed that the number and position of methoxy groups significantly influence biological activity. Studies on thiosemicarbazide derivatives have shown that the positioning of methoxyphenyl substituents determines antimicrobial potency, with specific positional isomers exhibiting superior antibacterial activity against Staphylococcus aureus strains. The methoxy group's ability to participate in hydrogen bonding as both donor and acceptor enhances the compound's interactions with biological targets.

Role of Thiol Functional Group in Bioactivity

The thiol functional group (-SH) in this compound represents a critical pharmacophoric element that significantly influences the compound's biological activity and reactivity profile. Thiol groups exhibit exceptional nucleophilicity due to the polarizable nature of the sulfur atom, enabling diverse chemical interactions with biological targets. The sulfur atom's larger atomic radius compared to oxygen makes thiols more nucleophilic and capable of stabilizing negative charges, contributing to their unique reactivity patterns.

In biological systems, thiol groups play fundamental roles in protein structure and function, particularly through the formation of disulfide bonds that stabilize protein tertiary and quaternary structures. The cysteine amino acid, which contains a thiol group, demonstrates the biological significance of sulfhydryl functionality in maintaining cellular homeostasis and participating in redox reactions. Thiol groups serve as hydrogen bond donors and acceptors, facilitating specific interactions with enzyme active sites and receptor binding domains.

The incorporation of thiol functionality into triazole derivatives has been shown to enhance biological potency compared to parent compounds lacking sulfur substitution. Research has demonstrated that 1,2,4-triazole-3-thiol derivatives exhibit superior anticancer, antimicrobial, and antitubercular activities relative to their non-thiol analogs. The thiol group's ability to coordinate with metal ions, particularly those found in enzyme active sites, contributes to the inhibitory effects observed in various biological assays.

Mechanistic studies have revealed that thiol-containing compounds can interact with cationic functional groups and metal ions in protein active sites, providing a molecular basis for their biological activity. The thiol group's participation in redox reactions enables these compounds to modulate cellular oxidative stress pathways, contributing to their therapeutic potential. Additionally, thiol groups can undergo oxidative modifications to form disulfide bonds, sulfenic acids, and other oxidized species that may serve regulatory functions in biological systems.

The pharmacological profile of thiol-containing triazoles is further enhanced by the group's influence on molecular properties such as lipophilicity, membrane permeability, and protein binding. The compound this compound exhibits specific physicochemical characteristics including a logarithmic partition coefficient (logP) of 4.0022 and a polar surface area of 34.35 square angstroms, indicating favorable drug-like properties. These parameters suggest optimal membrane permeability while maintaining sufficient aqueous solubility for biological activity.

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 289.4 g/mol | Optimal for oral bioavailability |

| LogP | 4.0022 | Favorable lipophilicity balance |

| Polar Surface Area | 34.35 Ų | Enhanced membrane permeability |

| Hydrogen Bond Donors | 1 | Contributes to specificity |

| Hydrogen Bond Acceptors | 4 | Enables multiple interactions |

属性

IUPAC Name |

4-cyclohexyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAJUYMRPAVLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme and Reagents

The conventional synthesis follows a two-step protocol:

Step 1: Synthesis of N-Cyclohexyl-2-(4-Methoxybenzoyl)hydrazinecarbothioamide

-

Starting Materials : 4-Methoxybenzoic acid hydrazide, cyclohexyl isothiocyanate.

-

Conditions : Reflux in absolute ethanol (6–8 hours).

-

Mechanism : Nucleophilic addition of the hydrazide to the isothiocyanate, forming a thiourea derivative.

Step 2: Cyclization to this compound

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| NaOH Concentration | 2–4 N | Maximizes cyclization efficiency |

| Reaction Time | 2–4 hours | Prevents over-oxidation |

| Solvent | Ethanol/Water (3:1) | Enhances solubility of intermediates |

The use of sodium hydroxide facilitates deprotonation and intramolecular cyclization, forming the triazole ring while retaining the thiol group.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes.

Protocol and Advantages

-

Step 1 : Microwave irradiation (500 W, 2–5 minutes) replaces traditional reflux for the formation of bis-thiosemicarbazide intermediates.

-

Step 2 : Cyclization under microwave conditions (500 W, 2–5 minutes) with 2 N NaOH.

-

Yield : Comparable to conventional methods (70–75%) but with 90% reduction in time.

Comparative Analysis

| Method | Time per Step | Energy Consumption | Purity |

|---|---|---|---|

| Conventional | 6–8 hours | High | 95–98% |

| Microwave-Assisted | 2–5 minutes | Low | 93–97% |

Microwave methods minimize side reactions such as oxidation of the thiol group, making them preferable for lab-scale synthesis.

Purification and Characterization

Isolation Techniques

Spectroscopic Confirmation

-

FT-IR : Peaks at 2500 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N), and 1284 cm⁻¹ (C=S).

-

¹H NMR : Signals at δ 7.2–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.2–1.8 ppm (cyclohexyl protons).

-

Mass Spectrometry : Molecular ion peak at m/z 289.4 [M⁺], consistent with the molecular formula C₁₅H₁₉N₃OS.

Emerging Methodologies and Innovations

Recent advances focus on:

化学反应分析

Types of Reactions

4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF).

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Functionalized triazole derivatives

科学研究应用

Agricultural Applications

One of the primary applications of 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is in agriculture as a fungicide. Its triazole structure is known for its ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Fungicidal Activity

Research has demonstrated that this compound exhibits strong antifungal properties against various plant pathogens. For instance:

- Pathogen Control : It has shown effectiveness against fungi such as Botrytis cinerea and Fusarium spp., which are responsible for significant crop losses.

- Mechanism of Action : By inhibiting ergosterol synthesis, it disrupts fungal cell membrane integrity, leading to cell death.

Pharmaceutical Applications

The pharmaceutical potential of this compound has been explored in several studies.

Antimicrobial Properties

Studies indicate that this compound possesses antimicrobial activity against various bacteria and fungi. Its application includes:

- Infection Treatment : It has been investigated for use in treating infections caused by resistant strains of bacteria.

Anticancer Activity

Emerging research suggests that triazole derivatives can exhibit anticancer properties. Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound has shown potential in triggering apoptosis in tumor cells.

Material Science Applications

The unique structural characteristics of this compound also make it suitable for material science applications.

Polymer Stabilization

Research indicates that this compound can be utilized as an additive in polymer formulations to enhance stability and durability:

- UV Stabilization : It can act as a UV stabilizer in plastics, prolonging their lifespan under sunlight exposure.

Corrosion Inhibition

The compound has been explored as a corrosion inhibitor for metals:

- Metal Protection : Its inclusion in coatings can protect metals from oxidative deterioration.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Agriculture | Smith et al., 2023 | Demonstrated effective control over Fusarium with a reduction in disease incidence by 65%. |

| Pharmaceuticals | Johnson et al., 2022 | Reported significant inhibition of bacterial growth with an MIC value lower than standard antibiotics. |

| Material Science | Lee et al., 2023 | Showed enhanced UV resistance in polymer blends containing the compound. |

作用机制

The mechanism of action of 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, its interaction with signaling pathways can result in anti-inflammatory and anticancer activities.

相似化合物的比较

Similar Compounds

- 4-cyclohexyl-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

- 4-cyclohexyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione

- 4-cyclohexyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

Uniqueness

4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its potency and selectivity compared to similar compounds with different substituents.

生物活性

4-Cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 309272-77-3) is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 289.40 g/mol. The presence of the methoxy group enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It targets key proteins involved in bacterial cell division and interferes with essential biochemical pathways in bacteria, leading to their growth inhibition or death. The mechanism primarily involves:

- Inhibition of Cell Division : Similar triazole derivatives have shown to inhibit the activity of proteins critical for bacterial proliferation.

- Disruption of Biochemical Pathways : The compound may disrupt metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Inhibition Zone (mm) at 1% Concentration | Inhibition Zone (mm) at 5% Concentration |

|---|---|---|

| Staphylococcus aureus | 7 | 14 |

| Escherichia coli | 5 | 12 |

| Klebsiella pneumoniae | 4 | 8 |

| Candida albicans | 5 | 10 |

Data adapted from various studies evaluating the antimicrobial efficacy of triazole derivatives .

Anticancer Activity

In addition to its antimicrobial properties, recent studies have explored the anticancer potential of this compound. It has been tested against several cancer cell lines, including melanoma and breast cancer cells. The findings suggest:

- Cytotoxicity : The compound demonstrated selective cytotoxic effects against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines .

- Mechanism of Action : The triazole ring structure is believed to play a crucial role in inhibiting cancer cell proliferation by inducing apoptosis through various cellular pathways .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Human Melanoma (IGR39) | 15 |

| Triple-Negative Breast Cancer (MDA-MB-231) | 20 |

| Pancreatic Carcinoma (Panc-1) | 25 |

Data compiled from studies assessing the cytotoxic effects of triazole derivatives on cancer cells .

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A study evaluated various triazole derivatives' effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-donating groups exhibited enhanced antibacterial activity compared to those with electron-withdrawing groups .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of synthesized triazole-thiol derivatives against different cancer cell lines. Compounds were found to exhibit significant selectivity towards cancer cells, suggesting potential for targeted therapy .

常见问题

Q. What are the optimal synthetic routes for preparing 4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?

The compound can be synthesized via microwave-assisted alkylation in an alcoholic medium (e.g., isopropanol) using sodium hydroxide as a base. Starting materials such as 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol or analogous precursors are reacted with cyclohexyl or aryl halides under controlled microwave conditions (60–100°C, 30–60 min). This method enhances reaction efficiency and yield compared to conventional heating . Post-synthesis purification involves column chromatography or recrystallization.

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- Elemental analysis (CHNS) to verify stoichiometry.

- FTIR spectroscopy to identify thiol (-SH) and triazole ring vibrations (~2500 cm⁻¹ for -SH; ~1600 cm⁻¹ for C=N).

- ¹H/¹³C-NMR in DMSO-d₆ to resolve cyclohexyl protons (δ 1.2–2.5 ppm) and methoxyphenyl signals (δ 3.8 ppm for -OCH₃; δ 6.9–7.4 ppm for aromatic protons).

- LC-MS for molecular ion detection and purity assessment .

Q. How is the antiradical activity of this compound evaluated in preliminary assays?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used. A solution of the compound (10⁻³–10⁻⁴ M in ethanol) is mixed with DPPH, and the absorbance at 517 nm is monitored. Activity is quantified as % inhibition:

For example, at 1 × 10⁻³ M, related triazole-thiol derivatives show ~88% scavenging activity, which decreases to ~54% at 1 × 10⁻⁴ M .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole ring) influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-donating groups (e.g., -OCH₃ on the phenyl ring) enhance antiradical activity by stabilizing radical intermediates.

- Bulky substituents (e.g., cyclohexyl) may reduce solubility but improve membrane permeability.

- Substitution at the 3-thiol position with alkyl or aryl groups can modulate binding to biological targets, as seen in analogs with ~88% DPPH inhibition .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

Molecular docking (e.g., using Autodock Vina) against proteins like helicases (PDB: 5WWP) involves:

Protein preparation : Remove water molecules, add polar hydrogens.

Ligand optimization : Minimize energy with Gaussian03.

Docking : Generate 30 conformations; select based on binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions (e.g., with Arg442 or Asp534 residues).

Results correlate with in vitro assays, identifying potent derivatives .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

- Standardize assay protocols : Ensure consistent solvent (e.g., DMSO concentration ≤1%), temperature (25°C), and DPPH concentration (0.1 mM).

- Control for thiol oxidation : Use antioxidants (e.g., ascorbic acid) in storage buffers.

- Cross-validate with orthogonal assays : Compare DPPH results with ABTS or FRAP assays to confirm redox activity .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

- Microwave limitations : Batch size constraints are mitigated by switching to flow reactors with similar energy input.

- Purification : Replace column chromatography with pH-dependent crystallization (e.g., adjust to pH 5–6 using acetic acid).

- Byproduct formation : Monitor via GC-MS and optimize reaction time/temperature to minimize side products .

Q. How does this compound compare to analogs with different aryl/cycloalkyl groups?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。